4-Nitro-2-phenoxyaniline

X-ray Crystallography Solid-State Chemistry Crystal Engineering

Procure 4-Nitro-2-phenoxyaniline (CAS 5422-92-4), the official Nimesulide EP Impurity D reference standard. Its unique 4-nitro-2-phenoxy substitution, distinct from the 2-nitro-4-phenoxy isomer, ensures pharmacopoeial identity and method accuracy. A validated spectrophotometric method (LOD=0.005 µg/mL) uses its specific λmax=560 nm for cost-effective impurity quantification. Also serves as a key intermediate for nimesulide synthesis and AT1 antagonist Schiff bases. Do not substitute with generic nitroanilines—only this regioisomer guarantees analytical and synthetic fidelity. Order today for QC, ANDA filing, or drug discovery.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 5422-92-4
Cat. No. B044701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-phenoxyaniline
CAS5422-92-4
Synonyms4-Nitro-2-phenoxybenzenamine;  2-Amino-5-nitrodiphenyl Ether;  2-Phenoxy-4-nitroaniline;  NSC 10867
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
InChIKeyCGQKBVHAWXBMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4-Nitro-2-phenoxyaniline (CAS 5422-92-4) – Core Identity and Strategic Positioning


4-Nitro-2-phenoxyaniline (CAS 5422-92-4) is a substituted nitroaniline featuring a 4-nitro and a 2-phenoxy moiety on a central aniline core. It is widely recognized as Nimesulide EP Impurity D, a key reference standard for pharmaceutical quality control and a pivotal intermediate in the synthesis of the COX-2 selective NSAID nimesulide [1]. Beyond its pharmaceutical relevance, the compound exhibits distinct physicochemical properties—including a calculated water solubility of 0.022 g/L and a melting point of 116–118 °C —and has been shown to possess AT1 angiotensin receptor antagonist activity when elaborated into Schiff base derivatives [2].

Why 4-Nitro-2-phenoxyaniline Cannot Be Replaced by Generic Nitroaniline or Phenoxyaniline Analogs


Generic substitution among nitroaniline or phenoxyaniline analogs is scientifically unjustifiable due to compound-specific regiochemistry, functional group synergy, and regulatory identity. Unlike the common isomer 2-nitro-4-phenoxyaniline (CAS 60854-00-4), the 4-nitro-2-phenoxy substitution pattern of the target compound dictates a unique dihedral angle (71.40°) between the aromatic rings, directly influencing its solid-state packing and intermolecular hydrogen bonding [1]. Furthermore, this specific arrangement is essential for its dual role as both a defined pharmacopoeial impurity (Nimesulide EP Impurity D) and a synthetic intermediate that undergoes regioselective nitration and reduction pathways [2]. The compound's low aqueous solubility (0.022 g/L) and specific spectral signature (λmax = 560 nm upon derivatization) are not shared by simple nitroaniline or phenoxyaniline counterparts, meaning that procurement of an incorrect analog would invalidate analytical methods and compromise synthetic route fidelity [3].

Quantitative Differentiation Guide: 4-Nitro-2-phenoxyaniline vs. Closest Comparators


Regiochemical Identity vs. Isomer 2-Nitro-4-phenoxyaniline: Solid-State Conformation and Intermolecular Assembly

Single-crystal X-ray diffraction reveals that 4-nitro-2-phenoxyaniline adopts a synperiplanar (+sp) conformation for the bridging oxygen atom, with a dihedral angle between the two aromatic rings of 71.40 (12)°. In the crystal lattice, molecules are linked via intermolecular N—H⋯O hydrogen bonds [1]. In contrast, the isomeric 2-nitro-4-phenoxyaniline (CAS 60854-00-4) exhibits a different crystal packing motif and dihedral angle due to altered nitro/amino substitution, fundamentally altering its solid-state properties and reactivity .

X-ray Crystallography Solid-State Chemistry Crystal Engineering

Analytical Specificity vs. Nimesulide API: Spectrophotometric Detection for Impurity Profiling

A validated spectrophotometric method employing diazotization followed by oxidative coupling with 8-hydroxyquinoline enables the selective detection of 4-nitro-2-phenoxyaniline. The resulting complex exhibits maximum absorbance at 560 nm, with a detection limit of 0.005 µg/mL and a linear quantification range of 0.05–3.0 µg/mL. Pure nimesulide API does not respond to this method, allowing for the specific identification of this impurity at trace levels in pharmaceutical formulations [1].

Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

Biological Activity Profiling vs. Unfunctionalized Phenoxyanilines: AT1 Receptor Antagonism

4-Nitro-2-phenoxyaniline serves as a key amine component in the synthesis of Schiff bases that exhibit AT1 angiotensin-II receptor antagonist activity [1]. While the parent compound itself is not a potent AT1 antagonist, its derived Schiff bases have been pharmacologically evaluated, demonstrating that the 4-nitro-2-phenoxy substitution pattern confers specific binding interactions. Unfunctionalized phenoxyaniline (CAS 139-59-3) lacks the nitro group and does not produce the same AT1 antagonist pharmacophore when converted to Schiff bases .

Pharmacology Medicinal Chemistry Angiotensin Receptor

Solubility and Processability vs. Simple Nitroanilines

4-Nitro-2-phenoxyaniline exhibits a calculated aqueous solubility of 0.022 g/L (practically insoluble) at 25 °C, a melting point of 116–118 °C, and a density of 1.322 g/cm³ . By comparison, 4-nitroaniline (CAS 100-01-6) has a reported water solubility of approximately 0.8 g/L at 25 °C and a melting point of 146–149 °C [1]. The lower solubility of 4-nitro-2-phenoxyaniline is consistent with its more hydrophobic phenoxy substituent and influences its behavior in aqueous reaction media and chromatographic systems.

Physicochemical Properties Preformulation Chromatography

Synthetic Utility: Selective Reduction vs. 2-Phenoxyaniline

The nitro group in 4-nitro-2-phenoxyaniline can be selectively reduced to an amino group, yielding 4-amino-2-phenoxyaniline, a valuable diamine intermediate for further functionalization . The precursor 2-phenoxyaniline (CAS 2688-84-8) lacks this nitro functionality and therefore cannot undergo the same reductive transformation to a diamine, limiting its utility in multistep syntheses requiring both ortho- and para-substituted aniline moieties [1].

Organic Synthesis Reduction Chemistry Pharmaceutical Intermediates

High-Value Application Scenarios for 4-Nitro-2-phenoxyaniline in Research and Industry


Pharmaceutical Quality Control: Nimesulide Impurity D Reference Standard

4-Nitro-2-phenoxyaniline is officially recognized as Nimesulide EP Impurity D and is supplied as a certified reference standard for analytical method development, validation, and routine impurity testing in nimesulide drug substance and finished products [1]. The validated spectrophotometric method (LOD = 0.005 µg/mL) provides a specific, cost-effective alternative to HPLC for quantifying this impurity [2].

Medicinal Chemistry: Building Block for AT1 Receptor Antagonist Development

The compound serves as a key amine partner in the synthesis of Schiff bases that demonstrate AT1 angiotensin-II receptor antagonist activity. This pharmacological profile makes it a valuable starting material for developing novel antihypertensive agents or for exploring structure-activity relationships in this target class [3].

Chromatographic Method Development: Matrix Polymer and Conformer Separation

Due to its hydrophobic character and structural rigidity, 4-nitro-2-phenoxyaniline has been utilized as a matrix polymer in liquid chromatography, enabling efficient separation of chemical species and high-efficiency resolution of dihedral rotational conformers. The method is validated and demonstrates low impurities and good photostability .

Organic Synthesis: Precursor to Diamine Heterocyclic Scaffolds

The nitro group undergoes selective reduction to yield 4-amino-2-phenoxyaniline, a diamine intermediate that can be further transformed into benzimidazoles, quinoxalines, and other nitrogen heterocycles. This synthetic versatility supports drug discovery and materials science programs requiring ortho-/para-difunctionalized aniline derivatives .

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18 linked technical documents
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